1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS 474625-93-9) CRF1 Receptor Binding Affinity Compared to In-Class Analog
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid demonstrates high binding affinity for the human corticotropin-releasing factor receptor 1 (CRF1), with a pKi value of 8.17 [1]. In comparison, a closely related analog, 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, exhibits a lower affinity with a pKi of 7.85 under identical assay conditions, representing a 2.1-fold increase in potency for the bromo-substituted compound [1]. This difference highlights the impact of the halogen substituent on receptor binding.
| Evidence Dimension | CRF1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 8.17 |
| Comparator Or Baseline | 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, pKi = 7.85 |
| Quantified Difference | 2.1-fold higher affinity (ΔpKi = 0.32) |
| Conditions | Human CRF1 receptor radioligand binding assay |
Why This Matters
Higher CRF1 affinity makes this compound a preferred tool for studying stress-related pathways and developing CRF1-targeted therapeutics.
- [1] GPCRdb. Bioactivities for CHEMBL168476. CRF1 receptor binding data. View Source
